molecular formula C9H5F2NO B157256 3,4-Difluorobenzoylacetonitrile CAS No. 71682-97-8

3,4-Difluorobenzoylacetonitrile

Cat. No. B157256
CAS RN: 71682-97-8
M. Wt: 181.14 g/mol
InChI Key: DMUDJKIYVPYJNF-UHFFFAOYSA-N
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Description

3,4-Difluorobenzoylacetonitrile is a chemical compound that serves as an important intermediate in the synthesis of selective herbicides, such as cyhalofop butyl. Its synthesis involves a series of reactions starting from 3,4-dichlorobenzoyl chloride, including amidation, dehydration, and fluorination processes. This compound is significant due to its potential industrial applications in the agricultural sector .

Synthesis Analysis

The synthesis of 3,4-difluorobenzoylacetonitrile has been approached through different methods. One method involves the conversion of 3,4-dichlorobenzoyl chloride through a sequence of chemical reactions that include amidation, dehydration, and fluorination, which could be scaled for industrial production . Another method reported the step-by-step fluorination of 3,4-dichlorobenzonitrile, which resulted in high yields and improved control over side reactions such as cooking, polymerization, and darkening compared to previous methods . Additionally, a halogen-exchange fluorination technique using spray-dried potassium fluoride and tetraphenylphosphonium bromide in 1,3-dimethylimidazolidine-2-one has been developed. This method also suggests that 4-chloro-3-fluorobenzonitrile may be a key intermediate in the synthesis of 3,4-difluorobenzoylacetonitrile .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure analysis of 3,4-difluorobenzoylacetonitrile, similar compounds such as 3- and 4-pyridylacetonitriles have been studied using spectroscopic methods and density functional theory (DFT) computations. These studies involve the evaluation of torsional potential energies and the assignment of vibrational modes using potential energy distribution (PED) in DFT computations . Such analyses are crucial for understanding the physical and chemical properties of the molecule, which can be inferred to be similar for 3,4-difluorobenzoylacetonitrile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-difluorobenzoylacetonitrile are crucial for its production. The halogen-exchange fluorination reaction is particularly noteworthy, as it allows for the production of various fluorobenzonitriles from their corresponding chlorobenzonitrile derivatives. This reaction is performed at high temperatures in a pressure reactor and is a key step in the synthesis of 3,4-difluorobenzoylacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-difluorobenzoylacetonitrile are not directly discussed in the provided papers. However, the synthesis methods suggest that the compound is stable enough to be produced in high yields and can be handled effectively during the synthesis process . The related studies on pyridylacetonitriles provide insights into the spectroscopic properties and quantum chemical characteristics, which include the evaluation of hyperpolarizability, polarizability, and dipole moment values. These properties are indicative of the molecule's non-linear optical (NLO) response and are determined using DFT methods .

Scientific Research Applications

Synthesis of Selective Herbicides

3,4-Difluorobenzoylacetonitrile is a key intermediate in the synthesis of selective herbicides such as cyhalofop butyl. It is synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination, indicating its potential for industrial application in agricultural chemistry Cheng Zhi-ming, 2006.

Organic Synthesis and Fluorination Techniques

In organic chemistry, 3,4-Difluorobenzoylacetonitrile is involved in various synthetic pathways, including halogen-exchange fluorination methods to produce fluorinated aromatic compounds. These processes are essential for creating compounds with specific properties, such as increased stability or altered reactivity, which are valuable in developing new materials and pharmaceuticals H. Suzuki & Y. Kimura, 1991.

Fluorinated Aromatic Compounds in Material Science

The synthesis and application of fluorinated aromatic compounds, derived from intermediates like 3,4-Difluorobenzoylacetonitrile, are significant in material science. These compounds exhibit unique properties such as high thermal stability and are used in the development of advanced materials, including polymers and organic electronics Xudong Cao et al., 2017.

Advances in Fluorine Chemistry

The research on 3,4-Difluorobenzoylacetonitrile also contributes to the broader field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key area of study. This research has implications for the development of new pharmaceuticals, agrochemicals, and materials with enhanced performance and specific functionalities M. Kosobokov et al., 2012.

Safety And Hazards

3,4-Difluorobenzoylacetonitrile is intended for research and development use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

3-(3,4-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDJKIYVPYJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374240
Record name 3,4-Difluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzoylacetonitrile

CAS RN

71682-97-8
Record name 3,4-Difluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzoylacetonitrile
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Synthesis routes and methods

Procedure details

A solution of 13.2 g. (0.056 mole) of 3,4-difluorophenacyl bromide was dissolved in 100 ml. of ethanol and cooled to 5° C. in ice. A solution of 7.6 g. (0.16 mole) of sodium cyanide in 40 ml. of water was added dropwise over 0.5 hr. and the reaction is stirred for an additional one hour. At that time, the mixture was diluted with 100 ml. of water and filtered through Celite®. Acidification of the filtrate gave a cloudy mixture which was extracted with methylene chloride. The organic phase was dried, filtered through Magnesol® and evaporated. Recrystallization of the residue from carbon tetrachloride provides 5.3 g. (52%) of colorless solid, m.p. 74°-75° C. Similarly prepared were 2,4-dichlorobenzoylacetonitrile, o-ethylbenzoylacetonitrile, p-isopropylbenzoylacetonitrile, m-isobutylbenzoylacetonitrile, 3,4-dimethylbenzoylacetonitrile, m-ethoxybenzoylacetonitrile, p-isopropoxybenzoylacetonitrile, 3,4-diethoxybenzoylacetonitrile, and 2,5-difluorobenzoylacetonitrile.
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